molecular formula C18H24N2O B13673148 4,4'-Di-tert-butyl-2,2'-bipyridine-1-oxide

4,4'-Di-tert-butyl-2,2'-bipyridine-1-oxide

Cat. No.: B13673148
M. Wt: 284.4 g/mol
InChI Key: JOIDREZCVLRASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide is an organic compound with the molecular formula C18H24N2O. It is a derivative of bipyridine, where two tert-butyl groups are attached to the 4 and 4’ positions of the bipyridine ring, and an oxide group is attached to one of the nitrogen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide can be synthesized through several methods. One common method involves the Hiyama-Denmark cross-coupling reaction. This reaction typically involves the use of 4-(tert-butyl)-2-(tert-butyldimethylsilyl)pyridine and 2-bromo-4-(tert-butyl)pyridine as starting materials . The reaction is carried out in the presence of a palladium catalyst and a base, such as cesium carbonate, under an inert atmosphere.

Industrial Production Methods

In industrial settings, the production of 4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide may involve large-scale synthesis using similar cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis.

    Reduction: It can be reduced to form different reduced species, which have applications in redox chemistry.

    Substitution: The tert-butyl groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound with altered oxidation states.

    Substitution: Substituted derivatives with different functional groups replacing the tert-butyl groups.

Scientific Research Applications

4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can catalyze various chemical reactions by facilitating electron transfer and stabilizing reactive intermediates. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.

Comparison with Similar Compounds

4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide is unique due to its tert-butyl groups and oxide functionality. Similar compounds include:

These comparisons highlight the unique structural features and reactivity of 4,4’-Di-tert-butyl-2,2’-bipyridine-1-oxide, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)-1-oxidopyridin-1-ium

InChI

InChI=1S/C18H24N2O/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(18(4,5)6)8-10-20(16)21/h7-12H,1-6H3

InChI Key

JOIDREZCVLRASO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=[N+](C=CC(=C2)C(C)(C)C)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.